molecular formula C10H9BrO3 B6173263 6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 2639442-09-2

6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B6173263
CAS No.: 2639442-09-2
M. Wt: 257.1
InChI Key:
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Description

6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound features a bromine atom at the 6th position and a carboxylic acid group at the 1st position of the benzopyran ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-1-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions are usually mild, with temperatures maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of 6-substituted derivatives.

    Oxidation: Formation of 6-bromo-3,4-dihydro-1H-2-benzopyran-1-one.

    Reduction: Formation of 6-bromo-3,4-dihydro-1H-2-benzopyran-1-methanol.

Scientific Research Applications

6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure with a fluorine atom instead of bromine.

    3,4-Dihydro-2H-1-benzopyran-1-carboxylic acid: Lacks the bromine substitution.

    6-Chloro-3,4-dihydro-2H-1-benzopyran-1-carboxylic acid: Contains a chlorine atom instead of bromine.

Uniqueness

6-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

CAS No.

2639442-09-2

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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